![molecular formula C25H21FN2O6 B2498951 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899921-89-2](/img/no-structure.png)
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H21FN2O6 and its molecular weight is 464.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A new synthesis route for a series of 3-amino-1H-quinazoline-2,4-diones, which includes the compound , has been described. This synthesis starts with fluorobenzoic acid and involves generating the dianion of urea and an intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).
Applications in Herbicide Development
- Quinazoline-2,4-dione derivatives have been identified as promising herbicide candidates. They act as inhibitors of hydroxyphenylpyruvate dioxygenase (HPPD), with some derivatives showing significant herbicidal activity and crop safety in greenhouse assays (Qu et al., 2021); (He et al., 2020).
Potential in Pharmacology
- A study explored the stability of a new pharmaceutical substance similar to the compound under stressful conditions. This research aids in understanding the stability of quinazoline derivatives for potential pharmaceutical applications (Gendugov et al., 2021).
Biological Activity and Synthesis Techniques
- The synthesis of quinazoline-2,4-dione derivatives and their biological evaluation for various activities, such as antimicrobial, has been reported. This highlights the versatile nature of these compounds in different biological applications (Boshta et al., 2022); (Zhou et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4,5-trimethoxyphenyl)anthranilic acid with 4-fluorobenzoyl chloride followed by cyclization with urea to form the quinazoline-2,4-dione ring system. The resulting intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group at the 2-position of the quinazoline ring.", "Starting Materials": [ "3-(3,4,5-trimethoxyphenyl)anthranilic acid", "4-fluorobenzoyl chloride", "urea", "ethyl oxalyl chloride" ], "Reaction": [ "Step 1: 3-(3,4,5-trimethoxyphenyl)anthranilic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)anthranilic acid.", "Step 3: The intermediate is then cyclized with urea in the presence of a base such as potassium carbonate to form the quinazoline-2,4-dione ring system.", "Step 4: The resulting intermediate is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to introduce the oxoethyl group at the 2-position of the quinazoline ring.", "Step 5: The final compound, 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, is obtained after purification by column chromatography." ] } | |
Numéro CAS |
899921-89-2 |
Formule moléculaire |
C25H21FN2O6 |
Poids moléculaire |
464.449 |
Nom IUPAC |
1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21FN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |
Clé InChI |
ALELJMSNQBXBEB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)
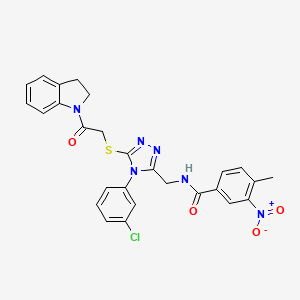
![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)
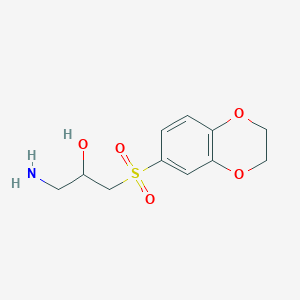
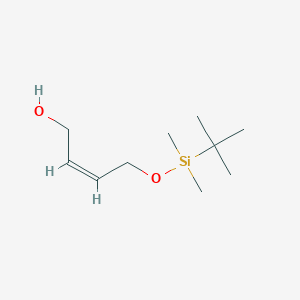
![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)
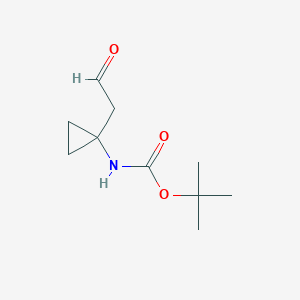

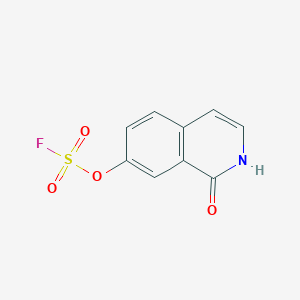

![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)